3-Chloro-1-(4-fluorophenyl)propan-1-ol
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Overview
Description
3-Chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol that features a chlorinated propanol group attached to a fluorinated phenyl ring
Mechanism of Action
Target of Action
This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.
Action Environment
The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Cellular Effects
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.
Molecular Mechanism
As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.
Metabolic Pathways
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-1-(4-fluorophenyl)propan-1-ol involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C. The reaction mixture is allowed to reach room temperature and stirred for one hour .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalysis using specific enzymes can be employed to produce chiral alcohols with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-fluorophenyl)propan-1-one: A ketone derivative with similar structural features.
3-Chloro-1-(2-fluorophenyl)propan-1-ol: Another chiral alcohol with a different fluorine position.
3-Chloro-1-(4-methoxyphenyl)propan-1-ol: A methoxy-substituted analog.
Uniqueness
3-Chloro-1-(4-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs[5][5].
Properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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